molecular formula C8H16N2O B14916491 (S)-3-Isobutylpiperazin-2-one

(S)-3-Isobutylpiperazin-2-one

Cat. No.: B14916491
M. Wt: 156.23 g/mol
InChI Key: UNDFYAIFIIFDIC-ZETCQYMHSA-N
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Description

(S)-3-Isobutylpiperazin-2-one is a chiral compound with a piperazine ring substituted with an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Isobutylpiperazin-2-one typically involves the reaction of isobutylamine with a suitable piperazine derivative under controlled conditions. One common method involves the use of a protecting group strategy to selectively functionalize the piperazine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Isobutylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the isobutyl group can be replaced with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced piperazine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(S)-3-Isobutylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Isobutylpiperazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Isobutylpiperazin-2-one: The enantiomer of (S)-3-Isobutylpiperazin-2-one with similar chemical properties but different biological activity.

    N-Isobutylpiperazine: A structurally related compound with different substitution patterns on the piperazine ring.

    3-Isobutyl-1-methylpiperazine: Another similar compound with a methyl group instead of a hydrogen atom on the piperazine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3S)-3-(2-methylpropyl)piperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

UNDFYAIFIIFDIC-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)NCCN1

Canonical SMILES

CC(C)CC1C(=O)NCCN1

Origin of Product

United States

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